N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine, also known as carvedilol, is a non-selective beta-blocker and alpha-1 blocker that is used to treat heart failure, hypertension, and angina. It was first approved by the US Food and Drug Administration in 1995 and has since become a commonly prescribed medication for cardiovascular diseases.
Wirkmechanismus
Carvedilol works by blocking beta-adrenergic receptors and alpha-1 receptors in the body. By blocking beta-adrenergic receptors, N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine reduces the effects of the sympathetic nervous system on the heart, which can lead to a decrease in heart rate and blood pressure. By blocking alpha-1 receptors, N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine can also cause vasodilation, which can further reduce blood pressure.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, which can help to improve left ventricular function in patients with heart failure. Carvedilol can also reduce the activity of the renin-angiotensin-aldosterone system, which can further reduce blood pressure. In addition, N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also some limitations to its use. Carvedilol can have off-target effects on other receptors in the body, which can complicate the interpretation of experimental results. In addition, N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine can have variable effects on different tissues and cell types, which can make it difficult to generalize experimental findings.
Zukünftige Richtungen
There are a number of future directions for research on N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine. One area of interest is the potential use of N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine in the treatment of other diseases, such as diabetes, Alzheimer's disease, and cancer. Another area of interest is the development of new formulations of N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine that can improve its bioavailability and pharmacokinetics. Finally, there is a need for further research to better understand the mechanisms of action of N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine and its effects on different tissues and cell types.
Synthesemethoden
Carvedilol is synthesized by reacting 3-isopropylphenol with epichlorohydrin to form 2-(3-isopropylphenoxy)propanol, which is then reacted with ethylene oxide to form 2-(2-(3-isopropylphenoxy)ethoxy)ethanol. The resulting product is then reacted with 1-bromo-3-chloropropane to form N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine, or N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to improve left ventricular function in patients with heart failure, reduce blood pressure in patients with hypertension, and improve exercise tolerance in patients with angina. Carvedilol has also been studied for its potential use in the treatment of other diseases, such as diabetes, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-4-5-9-18-10-11-19-12-13-20-17-8-6-7-16(14-17)15(2)3/h6-8,14-15,18H,4-5,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSNFIVZUBEBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC(=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.